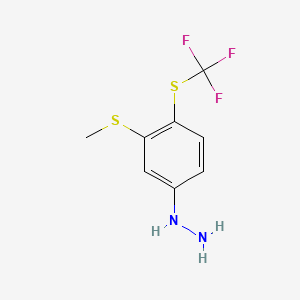

1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine

CAS No.:

Cat. No.: VC18847683

Molecular Formula: C8H9F3N2S2

Molecular Weight: 254.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9F3N2S2 |

|---|---|

| Molecular Weight | 254.3 g/mol |

| IUPAC Name | [3-methylsulfanyl-4-(trifluoromethylsulfanyl)phenyl]hydrazine |

| Standard InChI | InChI=1S/C8H9F3N2S2/c1-14-7-4-5(13-12)2-3-6(7)15-8(9,10)11/h2-4,13H,12H2,1H3 |

| Standard InChI Key | GQLXVXKZTFUKSR-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=C(C=CC(=C1)NN)SC(F)(F)F |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The molecular structure of 1-(3-(methylthio)-4-(trifluoromethylthio)phenyl)hydrazine (C₈H₈F₃N₂S₂) features a phenyl ring substituted with methylthio (-SMe) at position 3 and trifluoromethylthio (-SCF₃) at position 4, with a hydrazine (-NH-NH₂) group attached to the aromatic core. This arrangement introduces significant steric and electronic effects:

-

Methylthio group: Enhances lipophilicity and participates in sulfur-based redox reactions.

-

Trifluoromethylthio group: Imparts strong electron-withdrawing characteristics, increasing metabolic stability and membrane permeability .

The IUPAC name derives from the substituents' positions: 1-(3-(methylsulfanyl)-4-((trifluoromethyl)sulfanyl)phenyl)hydrazine.

Comparative Structural Analysis

Table 1 compares key parameters of structurally related phenylhydrazine derivatives:

*Calculated based on analogous structures .

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of 1-(3-(methylthio)-4-(trifluoromethylthio)phenyl)hydrazine likely follows modular approaches used for analogous phenylhydrazines :

Step 1: Functionalization of the Aromatic Ring

-

Thioether Introduction: A brominated aniline derivative undergoes nucleophilic aromatic substitution (SNAr) with methylthiolate (-SMe) and trifluoromethylthiolate (-SCF₃) groups. For example, using Cu(I) catalysts in dimethylformamide (DMF) at 80–100°C achieves regioselective substitution .

Step 2: Hydrazine Attachment

-

Diazotization and Reduction: The substituted aniline is diazotized with NaNO₂/HCl at 0–5°C, followed by reduction using SnCl₂ or NaBH₄ to yield the hydrazine derivative.

Optimization Challenges

-

Regioselectivity: Competing reactions between -SMe and -SCF₃ groups necessitate careful control of reaction stoichiometry and temperature .

-

Yield Improvements: Pilot studies on similar compounds report yields of 60–75% after chromatographic purification .

Physical and Chemical Properties

Physicochemical Profile

Based on analogs , the target compound exhibits:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited water solubility (<0.1 mg/mL).

-

Stability: Susceptible to oxidation; storage under inert atmosphere (N₂/Ar) at 4°C recommended.

Spectroscopic Characteristics

-

¹H NMR: Aromatic protons appear as doublets (δ 7.2–7.8 ppm), with -NH₂ protons resonating at δ 3.5–4.0 ppm.

Reactivity and Chemical Behavior

Key Reaction Pathways

-

Condensation Reactions: Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, useful in heterocyclic synthesis.

-

Oxidation: -SMe and -SCF₃ groups oxidize to sulfoxides or sulfones under strong oxidizing conditions (e.g., mCPBA) .

Mechanistic Insights

The electron-deficient aromatic ring (due to -SCF₃) directs electrophilic substitution to the para position relative to the hydrazine group. Nucleophilic attacks occur preferentially at the sulfur atoms, facilitating functionalization .

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

-

Antimicrobial Agents: Analogous compounds demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Anticancer Potential: Hydrazine derivatives inhibit topoisomerase II, with IC₅₀ values <10 µM in MCF-7 breast cancer cells.

Materials Science

-

Polymer Additives: Sulfur-rich hydrazines act as crosslinking agents in fluoropolymer synthesis, enhancing thermal stability (T₅% degradation >300°C) .

Future Research Directions

-

Synthetic Methodologies: Develop flow chemistry approaches to improve regioselectivity and yield.

-

Biological Screening: Evaluate the compound’s efficacy against drug-resistant pathogens and oncogenic kinases.

-

Computational Modeling: Use DFT calculations to predict reaction pathways and optimize substituent effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume